molecular formula C10H7NO3 B2613465 3-[(1E)-(hydroxyimino)methyl]-4H-chromen-4-one CAS No. 130306-62-6; 61424-75-7

3-[(1E)-(hydroxyimino)methyl]-4H-chromen-4-one

Cat. No.: B2613465
CAS No.: 130306-62-6; 61424-75-7
M. Wt: 189.17
InChI Key: MMIBNGDNUPBZNT-VZUCSPMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(1E)-(hydroxyimino)methyl]-4H-chromen-4-one is a chemical compound with the molecular formula C10H7NO3 It is a derivative of chromen-4-one, a heterocyclic compound that forms the core structure of many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1E)-(hydroxyimino)methyl]-4H-chromen-4-one typically involves the reaction of chromen-4-one with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is then converted to the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-[(1E)-(hydroxyimino)methyl]-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxime derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxime group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxime derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted chromen-4-one derivatives.

Scientific Research Applications

3-[(1E)-(hydroxyimino)methyl]-4H-chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(1E)-(hydroxyimino)methyl]-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit DNA methyltransferases, leading to changes in gene expression and potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(1E)-(hydroxyimino)methyl]-4H-chromen-4-one
  • This compound derivatives
  • Other chromen-4-one derivatives

Uniqueness

This compound is unique due to its specific oxime functional group, which imparts distinct chemical and biological properties. Compared to other chromen-4-one derivatives, this compound exhibits unique reactivity and potential therapeutic applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-[(E)-hydroxyiminomethyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-10-7(5-11-13)6-14-9-4-2-1-3-8(9)10/h1-6,13H/b11-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMIBNGDNUPBZNT-VZUCSPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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